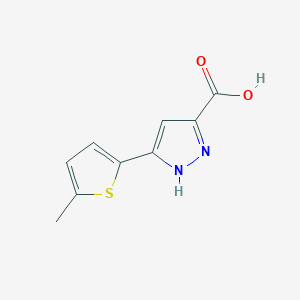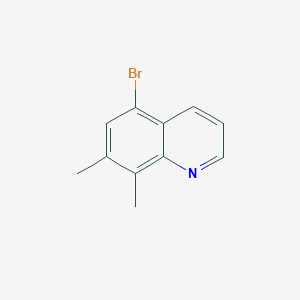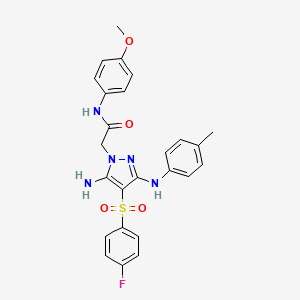
2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H24FN5O4S and its molecular weight is 509.56. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-((4-fluorophenyl)sulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
One of the primary applications of sulfonamide derivatives, closely related to the chemical structure of interest, is in the field of anticancer research. These compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain sulfonamide derivatives showed potent cytotoxic effects against breast and colon cancer cell lines, indicating their potential as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Carbonic Anhydrase Inhibition
Another critical area of application is the inhibition of carbonic anhydrase isoenzymes, which play a role in various physiological processes. Compounds derived from polymethoxylated-pyrazoline benzene sulfonamides have been studied for their ability to inhibit carbonic anhydrase isoenzymes, showing promising results in terms of their selectivity and potency. This suggests their potential utility in treating conditions associated with dysfunctional carbonic anhydrase activity (Kucukoglu et al., 2016).
Antipsychotic Potential
Research into novel antipsychotic agents has also highlighted the potential of pyrazole derivatives. A specific study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols found that these compounds exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotics. This unique mode of action suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).
Antioxidant Activity
The antioxidant properties of pyrazole-acetamide derivatives have been explored, with studies demonstrating significant antioxidant activity. This activity suggests the potential for these compounds to be developed into therapeutic agents aimed at mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial Activity
Furthermore, the synthesis and evaluation of novel thiazole, pyrazole, and other heterocyclic derivatives bearing the sulfonamide moiety have shown promising antimicrobial activities. This indicates the potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propiedades
IUPAC Name |
2-[5-amino-4-(4-fluorophenyl)sulfonyl-3-(4-methylanilino)pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O4S/c1-16-3-7-19(8-4-16)29-25-23(36(33,34)21-13-5-17(26)6-14-21)24(27)31(30-25)15-22(32)28-18-9-11-20(35-2)12-10-18/h3-14H,15,27H2,1-2H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXADMPPCHZGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=C(C=C3)F)N)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2755862.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2755865.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)
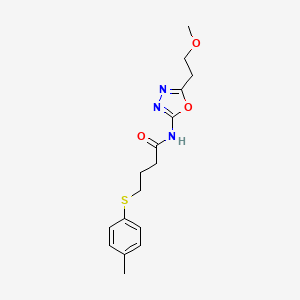
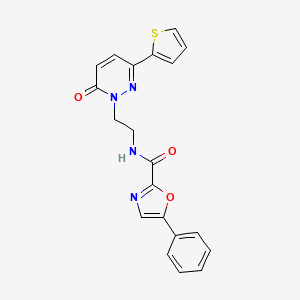
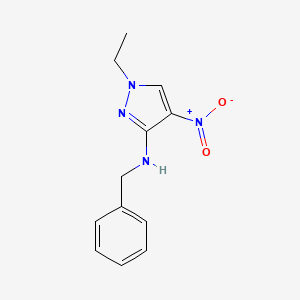
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2755872.png)
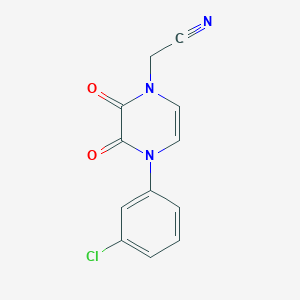
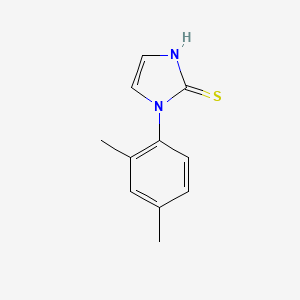
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)

